2-[(2-Chloroanilino)methyl]cyclohexan-1-one
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Overview
Description
2-[(2-Chloroanilino)methyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core substituted with a 2-chloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroanilino)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-chloroaniline in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Hydrogenation: This process can be used to reduce any intermediate compounds to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroanilino)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chloroanilino)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroanilino)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromoanilino)methyl]cyclohexan-1-one
- 2-[(2-Fluoroanilino)methyl]cyclohexan-1-one
- 2-[(2-Iodoanilino)methyl]cyclohexan-1-one
Uniqueness
2-[(2-Chloroanilino)methyl]cyclohexan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound’s specific substitution pattern can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
113120-18-6 |
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Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
2-[(2-chloroanilino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H16ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h2-3,6-7,10,15H,1,4-5,8-9H2 |
InChI Key |
KBOUZAJQAVIOGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CNC2=CC=CC=C2Cl |
Origin of Product |
United States |
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